4-Hydroxy-6-pentylpyran-2-one
Overview
Description
4-Hydroxy-6-pentylpyran-2-one is a pyranone that is 2H-pyran-2-one in which the hydrogens at positions 4 and 6 are substituted by hydroxy and pentyl groups respectively . It has a molecular formula of C10H14O3 .
Molecular Structure Analysis
The molecular structure of 4-Hydroxy-6-pentylpyran-2-one consists of 10 carbon atoms, 14 hydrogen atoms, and 3 oxygen atoms . The average mass is 182.216 Da and the monoisotopic mass is 182.094299 Da .
Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Hydroxy-6-pentylpyran-2-one include a melting point of 53-54 degrees Celsius . It is a powder at room temperature .
Scientific Research Applications
HIV-1 Protease Inhibition
4-Hydroxy-pyran-2-ones, including derivatives like 4-Hydroxy-6-pentylpyran-2-one, have been studied for their potential as inhibitors of HIV protease. These compounds, particularly those with specific substitutions at the 6 position of the pyrone, have shown promising inhibitory activity against HIV protease, making them valuable for research in antiviral therapies (Steinbaugh et al., 1996), (Tummino et al., 1994), (Tait et al., 1997).
Synthesis of Disaccharides and Other Compounds
These compounds have been used as synthons for the creation of various sugars and disaccharides. The ability to form glycosidic linkages between these pyranones and monosaccharides opens pathways for synthesizing a variety of disaccharides, which is significant in the study of carbohydrates and their applications (Grynkiewicz & Zamojski, 1978), (Grynkiewicz & Zamojski, 1979).
Corrosion Inhibition
Derivatives of 4-Hydroxy-pyran-2-one have been evaluated for their efficiency in inhibiting corrosion in metals like mild steel. Their effectiveness in various concentrations and temperatures, and their adherence to the Langmuir isotherm model, suggest potential applications in protecting metals from corrosion in acidic environments (Khattabi et al., 2019).
Synthesis of Oxacycles
The synthesis of oxacycles, like tetrahydro-4H-pyran-4-ones and hexahydro-6H-isochromen-6-ones, using derivatives of 4-Hydroxy-pyran-2-one demonstrates their utility in producing complex organic compounds. This research is vital for developing new methodologies in organic chemistry and pharmaceutical synthesis (Bera et al., 2021).
Development of Fluorescent Probes
Flavonols, structurally similar to 4-Hydroxy-6-pentylpyran-2-one, have been utilized in designing small-molecule fluorescent probes. Their unique dual emissions upon irradiation make them ideal for various sensing applications in biological and environmental contexts (Qin et al., 2021).
Pharmaceutical Synthesis
4-Hydroxy-pyran-2-one derivatives have been employed in the synthesis of compounds with potential pharmacological applications, including statin side chain intermediates. Their role in biocatalytic procedures highlights their significance in the pharmaceutical industry (Troiani et al., 2011).
Safety And Hazards
properties
IUPAC Name |
4-hydroxy-6-pentylpyran-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c1-2-3-4-5-9-6-8(11)7-10(12)13-9/h6-7,11H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIXLDRQOKWESBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC(=CC(=O)O1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30715796 | |
Record name | 4-Hydroxy-6-pentyl-2H-pyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30715796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-6-pentylpyran-2-one | |
CAS RN |
81017-02-9 | |
Record name | 4-Hydroxy-6-pentyl-2H-pyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30715796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-hydroxy-6-pentyl-2H-pyran-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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